molecular formula C16H16N4O4S B3353784 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione CAS No. 56489-66-8

2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione

Cat. No.: B3353784
CAS No.: 56489-66-8
M. Wt: 360.4 g/mol
InChI Key: NYKACPKEVBANBP-UBEDBUPSSA-N
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Description

2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione is a chemical compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group, a ribofuranosyl moiety, and a purine thione core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione typically involves the condensation of a phenyl-substituted purine derivative with a ribofuranosyl donor. The reaction conditions often require the presence of a strong acid or base to facilitate the formation of the glycosidic bond. Common reagents used in this synthesis include phenylboronic acid, ribofuranosyl halides, and various catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product. Advanced techniques like continuous flow synthesis may also be employed to improve the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted purine derivatives.

Scientific Research Applications

2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It is utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Its effects can be attributed to its ability to mimic or interfere with natural substrates, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 9-Pentofuranosyl-3,9-dihydro-1H-purine-2,6-dione
  • 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of a phenyl group and a ribofuranosyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-phenyl-3H-purine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c21-6-9-11(22)12(23)16(24-9)20-7-17-10-14(20)18-13(19-15(10)25)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,21-23H,6H2,(H,18,19,25)/t9-,11-,12-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKACPKEVBANBP-UBEDBUPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)N(C=N3)C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631680
Record name 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56489-66-8
Record name 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione
Reactant of Route 2
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2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione
Reactant of Route 3
2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione
Reactant of Route 4
2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione
Reactant of Route 5
2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione
Reactant of Route 6
2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione

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